molecular formula C14H21N3O3 B1584453 (S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate CAS No. 30189-48-1

(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate

Cat. No. B1584453
CAS RN: 30189-48-1
M. Wt: 279.33 g/mol
InChI Key: GHSCWLGHLYTNJH-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate, also known as SBHPC, is a type of carbamate derivative that has been used in research in a variety of ways. This compound is a colorless solid and has a molecular weight of 289.32 g/mol. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. SBHPC has been studied for its potential use in medicinal chemistry, as a catalyst for organic reactions, and for its ability to act as a ligand in metal complexes.

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a versatile building block in the synthesis of a variety of novel organic compounds. Its structure allows for the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives exhibit a wide spectrum of biological activities, making the compound a valuable asset in medicinal chemistry and drug discovery .

Antimicrobial Activity

Research has shown that derivatives of this compound have significant antimicrobial properties. They have been tested against various microorganisms like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. The compound’s ability to serve as a precursor for antimicrobial agents highlights its potential in developing new treatments for infections .

Biological Evaluation

The compound has been subjected to biological evaluations to determine its efficacy in various biological roles. Studies include antibacterial and antifungal activities, where the compound and its derivatives have shown moderate activity against several pathogens. This suggests its potential use in creating new antibacterial and antifungal agents .

Crystallography and Structural Analysis

The compound has been used in X-ray diffraction studies to understand its crystal structure and intermolecular interactions. Such studies are crucial for the design of compounds with desired physical and chemical properties, which is essential in the development of pharmaceuticals .

Chemical Intermediate

It acts as an intermediate in the synthesis of more complex molecules. Its reactive hydrazine group can be utilized to create a variety of chemical bonds, making it a key ingredient in the synthesis of complex organic molecules .

Drug Discovery and Development

Due to its structural flexibility and the presence of functional groups that allow for further modification, this compound is used in the field of drug discovery. It can be modified to enhance interaction with biological macromolecules, which is a critical step in the development of new drugs .

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-11(12(18)17-15)9-10-7-5-4-6-8-10/h4-8,11H,9,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSCWLGHLYTNJH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate

CAS RN

30189-48-1
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-3-phenylpropanohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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